2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid
Overview
Description
2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring substituted with a dimethylamino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with dimethylamine and subsequent acylation with chloroacetic acid. The reaction conditions often involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino group to a primary amine.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines.
Substitution: Esters and amides of the acetic acid moiety.
Scientific Research Applications
2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The pyrrolidine ring provides structural rigidity, enhancing the binding affinity to target proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylglycine: Contains a dimethylamino group but lacks the pyrrolidine ring.
Proline: A naturally occurring amino acid with a pyrrolidine ring but different functional groups.
Uniqueness
2-(3-(Dimethylamino)pyrrolidin-1-yl)acetic acid is unique due to the combination of the pyrrolidine ring and the dimethylamino group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[3-(dimethylamino)pyrrolidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9(2)7-3-4-10(5-7)6-8(11)12/h7H,3-6H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZGMQHONNQZJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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